3-(3-Methyl-1H-indol-1-yl)propanenitrile

Synthetic Chemistry Process Optimization Indole Functionalization

Procure the specific 3-methyl regioisomer of indole-1-propanenitrile (CAS 4414-81-7) to ensure the integrity of your SAR studies. Substitution with the unsubstituted (CAS 4414-79-3) or 2-methyl (CAS 4414-80-6) analogs alters the electronic environment and N1-alkylation yield, invalidating 3-methyl template data. This high-yield (74%), cost-effective building block features a nitrile handle for versatile functionalization.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 4414-81-7
Cat. No. B1305085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1H-indol-1-yl)propanenitrile
CAS4414-81-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CCC#N
InChIInChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3
InChIKeyRGVHVYXPVVRNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS 4414-81-7) Chemical Properties and Research-Grade Procurement


3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS 4414-81-7) is a synthetic indole derivative featuring a 3-methyl substitution on the indole core and a propanenitrile chain at the N1 position, with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol [1]. The compound is a fragment molecule that serves as a key scaffold for molecular linking, expansion, and modification in drug discovery and chemical synthesis applications [2].

Why 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS 4414-81-7) Cannot Be Replaced by Generic Indole-1-propanenitriles


Simple substitution with an unsubstituted indole-1-propanenitrile (CAS 4414-79-3) or a 2-methyl regioisomer (CAS 4414-80-6) fails to preserve the intended molecular recognition and synthetic utility of the 3-methyl congener. The position of the methyl group on the indole ring critically influences the electronic environment of the heterocycle and the N1-alkylation yield, as demonstrated by Rodriguez and Urrutia (1999) who showed that the yield of N- versus C-products in cyanoethylation reactions is strongly dependent on the electronic character and position of the substituent on the indole ring [1].

Quantitative Differentiation of 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS 4414-81-7) from Closest Analogs


Synthetic Yield Comparison: 3-Methyl Derivative vs. 3-Phenyl Analog

The synthetic yield of 3-(3-Methyl-1H-indol-1-yl)propanenitrile is 74% under optimized conditions (NaH, DMF, 0 °C to 20 °C, 6 h) as documented in patent WO2019/191410 . In contrast, the analogous 3-phenyl derivative (CAS 54734-95-1) exhibits a lower reported yield of 56% when prepared from 3-(N-phenacylanilino)propanenitrile with phosphorus pentoxide in xylene (8 h reflux) [1].

Synthetic Chemistry Process Optimization Indole Functionalization

Molecular Topology: TPSA Identity Across Methyl Regioisomers

The topological polar surface area (TPSA) of 3-(3-Methyl-1H-indol-1-yl)propanenitrile is 28.7 Ų, identical to its 2-methyl regioisomer (CAS 4414-80-6) and the unsubstituted indole analog (CAS 4414-79-3) [1][2]. This parameter is a critical descriptor for predicting membrane permeability and oral bioavailability.

Computational Chemistry ADME Prediction Physicochemical Profiling

Lipophilicity (LogP) as a Discriminator for Fragment-Based Design

The computed XLogP3-AA value for 3-(3-Methyl-1H-indol-1-yl)propanenitrile is 2.0 [1]. This distinguishes it from the 3-phenyl analog (CAS 54734-95-1), which has a higher LogP of 3.3 [2], and from the unsubstituted indole analog (CAS 4414-79-3), which has a LogP of approximately 2.3 [3].

Fragment-Based Drug Discovery Lipophilic Efficiency Lead Optimization

Rotatable Bond Flexibility and Molecular Recognition

3-(3-Methyl-1H-indol-1-yl)propanenitrile possesses 2 rotatable bonds (the propanenitrile chain) [1]. This is identical to the 2-methyl regioisomer and the unsubstituted indole analog [2], but lower than the 3-phenyl analog (CAS 54734-95-1), which has 3 rotatable bonds due to the additional phenyl group [3].

Conformational Analysis Ligand Efficiency Fragment-Based Screening

High-Value Application Scenarios for 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS 4414-81-7)


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

As a fragment molecule with favorable physicochemical properties (MW 184.24 Da, XLogP 2.0, TPSA 28.7 Ų, 2 rotatable bonds) [1], this compound is an ideal starting point for fragment-based screening campaigns. Its lower LogP compared to the 3-phenyl analog (ΔLogP = -1.3) [2] allows for subsequent growth vectors that maintain drug-like lipophilicity, avoiding the molecular obesity trap common in lead optimization.

Synthetic Methodology Development and Process Chemistry

The established high-yielding synthetic protocol (74% yield under NaH/DMF conditions) makes this compound a cost-effective building block for generating focused libraries of indole-based ligands. Procurement of this specific regioisomer is essential, as substitution with the 2-methyl or unsubstituted indole analog would alter the electronic and steric environment of the heterocycle, invalidating structure-activity relationship (SAR) studies based on the 3-methyl template.

In Silico Docking and Molecular Modeling Studies

The defined conformation with only 2 rotatable bonds [3] reduces the entropic penalty during in silico docking calculations, improving the accuracy of predicted binding poses. This compound serves as a validated scaffold for computational chemists investigating novel indole-based inhibitors, providing a rigid core for structure-based drug design workflows.

Chemical Biology Probe Synthesis

The nitrile group offers a versatile synthetic handle for further functionalization (e.g., reduction to amine, hydrolysis to carboxylic acid), enabling the construction of chemical biology probes to investigate indole-binding protein targets [4]. The 3-methyl substitution pattern is a key pharmacophoric element that should not be altered by generic substitution.

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